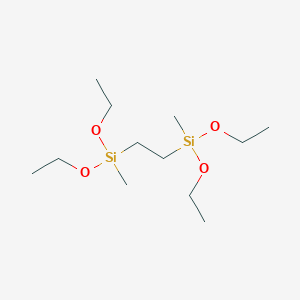

1,2-Bis(methyldiethoxysilyl)ethane

Beschreibung

Context of Organosilicon Compounds and Bridged Silsesquioxanes

Organosilicon chemistry, a field that explores compounds with carbon-silicon bonds, has given rise to a diverse array of materials with unique properties. wikipedia.org These compounds, often colorless, flammable, and hydrophobic, are foundational to the production of silicones, which are widely used in various industries. wikipedia.org A significant class of organosilicon compounds is the polysilsesquioxanes, which possess a characteristic ladder-like or caged structure with the general formula (RSiO1.5)n. nih.gov

A particularly interesting subset of these materials is the bridged silsesquioxanes (BSQs). In BSQs, an organic group (the "bridge") connects two or more silyl (B83357) groups, creating a hybrid organic-inorganic network. scispace.com This molecular-level combination of organic and inorganic components allows for the fine-tuning of material properties, such as porosity, thermal stability, and mechanical strength. scispace.comrsc.org The ethylene (B1197577) bridge in particular has been a focus of research for creating materials with enhanced thermal insulation properties. rsc.org

Significance of 1,2-Bis(methyldiethoxysilyl)ethane as a Key Precursor in Materials Science

Within the family of BSQ precursors, this compound stands out as a crucial building block. Its molecular structure, featuring a central ethylene bridge flanked by two methyldiethoxysilyl groups, makes it an ideal monomer for the synthesis of ethylene-bridged polysiloxanes. alfa-chemistry.com The presence of ethoxy groups allows for hydrolysis and condensation reactions, which are fundamental to the sol-gel process used to create these materials. scispace.com

The synthesis of this compound itself is typically achieved through the hydrosilylation of 1,2-divinylethane with methyldiethoxysilane in the presence of a platinum catalyst. This process facilitates the formation of the stable silicon-carbon bonds that are characteristic of this compound.

The resulting materials derived from this compound exhibit a range of desirable properties. The incorporation of the ethylene bridge and pendant methyl groups leads to enhanced hydrophobicity and improved mechanical flexibility in the final polysiloxane network. These characteristics make it a valuable component in the formulation of coatings, adhesives, and sealants where strong adhesion to inorganic substrates is required. Recent research has also highlighted its use in creating transparent and mechanically robust aerogels.

Overview of Key Research Areas and Challenges for Ethylene-Bridged Organosiloxanes

The development of ethylene-bridged organosiloxanes is an active area of research with a focus on tailoring their properties for specific applications. One key area is the creation of advanced thermal insulation materials. nih.govrsc.org By controlling the porosity of the material, researchers aim to develop lightweight, nonflammable, and highly effective insulators. rsc.org Another significant application is in the field of separation science, where these materials are used to create stable and efficient stationary phases for chromatography. researchgate.net

Despite the promising properties of ethylene-bridged organosiloxanes, several challenges remain. A primary obstacle is controlling the gelation process during the sol-gel reaction. nih.gov The high reactivity of the precursor's six ethoxy groups can lead to rapid and uncontrolled gel formation, making it difficult to produce uniform materials. nih.gov Furthermore, shrinkage and cracking of films during the drying and curing process, due to the elimination of ethoxy groups, can compromise the material's integrity. nih.gov Overcoming these challenges through new synthetic strategies and processing techniques is a major focus of current research efforts. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Boiling Point (°C) |

| This compound | C₁₂H₃₀O₄Si₂ | 294.54 | –Si(CH₃)(OCH₂CH₃)₂ | 100 at 0.1 kPa |

| 1,2-Bis(trimethoxysilyl)ethane | C₈H₂₂O₆Si₂ | 270.43 | –Si(OCH₃)₃ | 103-104 at 5 mmHg |

| 1,2-Bis(methyldifluorosilyl)ethane | C₄H₁₀F₄Si₂ | 190.29 | –Si(CH₃)F₂ | Not available |

| 1,2-Bis(chlorodimethylsilyl)ethane | C₆H₁₆Cl₂Si₂ | 215.27 | –Si(CH₃)₂Cl | Not available |

Source: sigmaaldrich.comgelest.com

Table 2: Comparison of Aerogels Synthesized from this compound (BMDEE) Precursor

| Property | EBPMS Aerogels (from BMDEE) | PMSQ Aerogels |

| Hydrophobicity | High (due to methyl groups) | Requires post-synthesis treatment |

| Transmittance at 550 nm | 90% | 70% |

| Bulk Density (g/cm³) | 0.12 | 0.18 |

| Flexural Strength (MPa) | 5.0 | 3.5 |

Source:

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITBDIPWYKTHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939334 | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18043-74-8, 88736-80-5 | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18043-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018043748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(methyldiethoxysilyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088736805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Bis Methyldiethoxysilyl Ethane

Hydrolysis-Condensation Processes for Precursor Synthesis

The synthesis of materials from 1,2-Bis(methyldiethoxysilyl)ethane often begins with precursors formed through hydrolysis and condensation, a cornerstone of sol-gel chemistry. smolecule.com This process involves the reaction of the methyldiethoxysilyl groups with water. In the initial hydrolysis step, the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), yielding silanol (B1196071) intermediates and releasing ethanol (B145695) as a byproduct. smolecule.comsemanticscholar.org

Subsequent condensation reactions then occur between these newly formed silanol groups. A silanol group can react with another silanol group to form a siloxane bond (Si-O-Si) and a molecule of water, or it can react with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. These condensation reactions are fundamental to building the larger polymeric or network structures for which this compound is a precursor. smolecule.com

The kinetics of these competing hydrolysis and condensation reactions are highly dependent on several factors, including the pH of the solution, the water-to-silane ratio, the solvent used, and the temperature. researchgate.net For instance, under acidic conditions, hydrolysis is typically rapid, while condensation is the rate-limiting step. Adjusting these parameters allows for precise control over the structure of the resulting polysiloxane material, which is crucial for applications such as creating aerogels with specific mechanical properties. smolecule.comresearchgate.net The presence of the ethylene (B1197577) bridge and methyl groups in the precursor imparts flexibility and hydrophobicity to the final material. smolecule.com

Direct Synthesis Approaches to this compound

Direct synthesis methods provide a more direct route to this compound itself, rather than just its polymeric derivatives. A primary example is the hydrosilylation reaction. This approach typically involves reacting a molecule with silicon-hydride (Si-H) bonds with a molecule containing unsaturated carbon-carbon bonds.

One specific pathway involves the reaction of methyldiethoxysilane with 1,2-divinylethane, utilizing a platinum catalyst. The catalyst facilitates the addition of the Si-H group across the carbon-carbon double bond of the divinylethane, forming the desired ethane (B1197151) bridge between two methyldiethoxysilyl units. Heterogeneous platinum catalysts, such as those supported on mesoporous organosilica, have been noted for their stability and resistance to leaching, which is advantageous for producing a pure product.

An alternative direct approach is the acid-catalyzed silylation of ethylene glycol with methyldiethoxysilane. In this method, proton catalysis is employed to facilitate a nucleophilic substitution reaction where the hydroxyl groups of ethylene glycol are replaced by the methyldiethoxysilyl moieties.

One-Pot Reaction Strategies for this compound Production

One-pot reaction strategies are designed to improve efficiency by combining multiple reaction steps into a single process without isolating intermediates. For the production of materials derived from this compound, this can involve mixing the silane (B1218182) precursor, water, and a catalyst in a single reaction vessel. smolecule.com This approach simultaneously initiates both the hydrolysis and condensation reactions under controlled conditions. smolecule.com

The appeal of one-pot synthesis lies in its straightforwardness, reduced solvent usage, and potential for higher throughput. smolecule.comnih.gov By carefully selecting reactants and conditions, it is possible to guide the reaction toward the desired polysiloxane product, making it an efficient method for creating materials like ethylene-bridged polymethylsiloxane aerogels. smolecule.com The success of such a strategy hinges on a deep understanding of the reaction kinetics to ensure both hydrolysis and condensation proceed at desirable rates to form the intended final structure. nih.gov

Comparative Analysis of Synthetic Routes: Mechanistic Considerations and Yield Optimization

Each synthetic route to this compound and its derivatives offers distinct advantages and is governed by different chemical principles. A comparative analysis highlights these differences, which are crucial for selecting the appropriate method for a specific application.

Mechanistic Considerations:

Hydrolysis-Condensation: This route proceeds via a nucleophilic substitution mechanism where water attacks the silicon atom. The process is ionic and highly influenced by the pH, which catalyzes either the hydrolysis or condensation step. researchgate.net The ethylene bridge in the molecule is stable throughout this process, while the reactive sites are the silicon-ethoxy bonds.

Direct Synthesis (Hydrosilylation): This method follows a different mechanistic path, centered on the catalytic cycle of a transition metal, typically platinum. The key step is the oxidative addition of the Si-H bond to the platinum center, followed by insertion of the alkene (divinylethane) into the platinum-hydride or platinum-silyl bond, and finally reductive elimination to yield the product. This mechanism is less dependent on pH and water content and more on the efficacy of the catalyst.

One-Pot Strategy: Mechanistically, this is a concurrent version of the hydrolysis-condensation route. The challenge and key to success lie in controlling the competing reaction pathways simultaneously to avoid the formation of undesirable side products or uncontrolled precipitation. smolecule.com

Yield Optimization: Optimizing the yield depends heavily on the chosen route.

For hydrolysis-condensation , yield optimization focuses on driving the reactions to completion and controlling the final structure. This is achieved by manipulating parameters like the water/silane ratio, catalyst type and concentration (acid or base), and temperature to favor the formation of the desired polymeric network over smaller, soluble oligomers. researchgate.net

In direct synthesis , yield is primarily dependent on the catalyst's activity and stability, as well as preventing side reactions. For example, in a related synthesis of 1,2-bis(triethoxysilyl)ethane (B100286), the desired product was formed alongside significant amounts of by-products. prepchem.com The use of highly stable, non-leaching heterogeneous catalysts can improve yields and simplify purification.

The following table provides a comparative overview of the different synthetic routes:

| Synthetic Route | Primary Reactants | Key Conditions/Catalysts | Governing Mechanism | Primary Advantages |

| Hydrolysis-Condensation | This compound, Water | Acid or base catalyst, controlled pH and water ratio | Nucleophilic Substitution | Excellent control over final material properties (e.g., for aerogels). smolecule.comresearchgate.net |

| Direct Synthesis (Hydrosilylation) | Methyldiethoxysilane, 1,2-Divinylethane | Platinum catalyst | Catalytic Hydrosilylation | Direct formation of the monomer, high specificity with a good catalyst. |

| Direct Synthesis (Silylation) | Methyldiethoxysilane, Ethylene Glycol | Acid catalyst | Nucleophilic Substitution | Utilizes different starting materials. |

| One-Pot Reaction | This compound, Water, Catalyst | Simultaneous hydrolysis and condensation conditions | Concurrent Nucleophilic Substitution | Process efficiency, reduced waste and time. smolecule.com |

Mechanistic Investigations of Chemical Transformations Involving 1,2 Bis Methyldiethoxysilyl Ethane

Hydrolysis Reaction Pathways of Ethoxysilyl Groups

(C2H5O)2(CH3)Si-CH2-CH2-Si(CH3)(OC2H5)2 + 4H2O → (HO)2(CH3)Si-CH2-CH2-Si(CH3)(OH)2 + 4C2H5OH

This hydrolysis is a crucial prerequisite for the subsequent condensation reactions that form the siloxane backbone.

Kinetics of Silanol (B1196071) Group Formation

The reactivity of the alkoxy group also plays a significant role. Generally, methoxy (B1213986) groups (-OCH3) are more reactive and hydrolyze faster than ethoxy groups (-OC2H5). shinetsusilicone-global.com The rate of hydrolysis is also dependent on the number of alkoxy groups attached to the silicon atom. shinetsusilicone-global.com

Influence of Catalytic Conditions (Acidic, Basic) on Hydrolysis Mechanism

The mechanism of hydrolysis is highly dependent on the pH of the reaction medium. nih.gov Both acidic and basic conditions can catalyze the reaction, but they do so through different mechanistic pathways. nih.gov

Acidic Catalysis:

Under acidic conditions, the reaction typically proceeds via an SN1-Si mechanism. nih.gov The initial step involves the rapid protonation of the oxygen atom in the ethoxy group. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. nih.gov The departure of the protonated ethoxy group (ethanol) results in a transient, positively charged intermediate, which then reacts with water to form the silanol group. The rate of this reaction is influenced by both steric and inductive effects of the substituents on the silicon atom. nih.gov

Basic Catalysis:

In a basic medium, the hydrolysis is proposed to occur through an SN2-Si mechanism. nih.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. This leads to the formation of a five-coordinate (pentavalent) transition state or intermediate. nih.gov The subsequent departure of the ethoxide anion (C2H5O-) yields the silanol group. The rate under basic conditions is also affected by steric hindrance and the electron-withdrawing or -donating nature of the groups attached to the silicon. nih.gov

The choice of catalyst, whether acidic or basic, not only affects the rate of hydrolysis but also influences the subsequent condensation reactions and the final structure of the polysiloxane network. nih.gov

Polycondensation Reactions and Network Formation

Following the initial hydrolysis of the ethoxysilyl groups to form reactive silanols, a series of condensation reactions occur. smolecule.com These reactions are responsible for the construction of the inorganic polymer backbone.

Formation of Siloxane Linkages (Si-O-Si)

The condensation process involves the reaction between two silanol groups (homocondensation) or between a silanol group and an unhydrolyzed ethoxy group (heterocondensation). In both cases, a siloxane bond (Si-O-Si) is formed, which constitutes the fundamental repeating unit of the polysiloxane network. wikipedia.org

The homocondensation reaction can be represented as:

2 R3Si-OH → R3Si-O-SiR3 + H2O wikipedia.org

The heterocondensation reaction proceeds as follows:

R3Si-OH + R3Si-OC2H5 → R3Si-O-SiR3 + C2H5OH

These condensation reactions are generally reversible, and the removal of the byproducts (water or ethanol) can drive the reaction towards the formation of the polymer. wikipedia.org

Evolution of Three-Dimensional Silicate (B1173343) Network Structures

As the polycondensation reactions continue, the bifunctional nature of the 1,2-Bis(methyldiethoxysilyl)ethane monomer allows for the growth of linear polymer chains. However, the presence of two reactive sites on each silicon atom (following complete hydrolysis) enables cross-linking between these chains. This cross-linking leads to the formation of a highly branched and ultimately a three-dimensional network structure. smolecule.comumich.edu

Interaction Studies of this compound with Water and Other Silanes

The interaction of this compound with water is the fundamental basis for its use as a precursor in sol-gel processes. smolecule.com Neutron reflection studies on the closely related bis(triethoxysilyl)ethane (BTSE) have provided insights into these interactions. These studies have shown that even in as-prepared films, a significant number of unhydrolyzed ethoxy groups can remain. taylorfrancis.com Upon exposure to water vapor, these groups can hydrolyze to form silanol groups. taylorfrancis.com This indicates that the interaction with water is not limited to the initial mixing but can continue within a semi-cured material. The presence of water can also be in the form of physically absorbed molecules within the void spaces of the siloxane network. researchgate.net

Interactions with other silane (B1218182) molecules are also crucial, particularly during the polycondensation stage. The co-condensation of this compound with other organosilanes can be used to tailor the properties of the resulting material. For instance, co-polymerization with silanes containing different organic functionalities can introduce specific properties, such as hydrophobicity or chemical reactivity, into the final network. The compatibility and relative reactivity of the different silane monomers will govern the homogeneity and final structure of the co-polymer.

Role of this compound in Crosslinking Reactions within Silicone Systems

The function of this compound in crosslinking reactions within silicone systems, particularly those based on silanol-terminated polydimethylsiloxane (B3030410) (PDMS), is to act as a bridge, creating a three-dimensional network from linear or branched polymer chains. The extent of this crosslinking has a direct and predictable impact on the mechanical properties of the final cured material.

The concentration of the crosslinking agent is a critical parameter in tailoring the properties of the silicone elastomer. An increase in the concentration of this compound generally leads to a higher crosslink density. This, in turn, results in a material with increased hardness and tensile strength. However, this enhancement in strength and rigidity is often accompanied by a decrease in the elongation at break, meaning the material becomes less flexible and more brittle.

The relationship between crosslinker concentration and the mechanical properties of silicone elastomers is a well-documented phenomenon. Research on various alkoxy-type silicone sealants has consistently shown that as the crosslinker content increases, the tensile strength increases while the elongation at break decreases. This trade-off allows for the fine-tuning of the material's properties to suit specific application requirements.

The following table illustrates the typical effect of increasing the concentration of a bis-alkoxysilane crosslinker, such as this compound, on the mechanical properties of a silicone elastomer.

| Crosslinker Concentration (parts by weight) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

|---|---|---|---|

| 2 | 1.5 | 400 | 25 |

| 4 | 2.5 | 300 | 35 |

| 6 | 3.5 | 200 | 45 |

| 8 | 4.5 | 150 | 55 |

This table presents illustrative data based on established principles of silicone chemistry, showing the general trend of how mechanical properties change with increasing concentrations of a crosslinking agent like this compound. Actual values can vary depending on the specific formulation, including the molecular weight of the PDMS, the type and amount of filler, and the curing conditions.

The selection of a dipodal crosslinker like this compound can also contribute to the long-term stability of the silicone product. The two points of attachment to the polymer network provided by the ethane (B1197151) bridge can create a more robust and hydrolytically stable crosslink compared to monofunctional silane crosslinkers. This enhanced stability is crucial for applications where the silicone will be exposed to harsh environmental conditions.

Advanced Materials Applications Utilizing 1,2 Bis Methyldiethoxysilyl Ethane As a Precursor

Engineering of Aerogels and Xerogels

The compound 1,2-Bis(methyldiethoxysilyl)ethane (BMDEE) is a key precursor in the synthesis of advanced aerogels and xerogels, particularly those with ethylene-bridged polysiloxane networks. smolecule.com These materials are noted for their transparency, flexibility, and specific hydrophobic characteristics imparted by the methyl groups. smolecule.com

Synthesis of Ethylene-Bridged Polymethylsiloxane (EBPMS) Aerogels and Xerogels

Transparent and monolithic aerogels with skeletons composed of nano-sized colloids are derived from the single precursor this compound (BMDEE). nih.gov The synthesis process results in an ethylene-bridged polymethylsiloxane (EBPMS) network, which has a structure analogous to polymethylsilsesquioxane (PMSQ) aerogels. nih.govacs.org In the EBPMS network, each silicon atom is bonded to one methyl group, two bridging oxygens, and one bridging ethylene (B1197577) group. nih.govacs.org This substitution of one-third of the siloxane oxygens with a bridging ethylene group is a defining feature of the EBPMS structure. acs.org The resulting aerogels are characterized by their fine colloidal skeletons, high transparency to visible light, and flexible deformation capabilities under compression without collapsing. nih.govacs.org Furthermore, by carefully controlling the synthesis conditions, it is possible to produce low-density and highly transparent xerogels through ambient pressure drying, a testament to their strength and resilience. nih.gov

A two-step acid-base sol-gel reaction is a common and effective method for synthesizing EBPMS aerogels from BMDEE. nih.govacs.org This process involves an initial hydrolysis step under strong-acidic conditions, followed by a polycondensation step under strong-basic conditions. nih.govacs.org The use of catalysts like hydrochloric acid (HCl) for the first step and ammonium (B1175870) hydroxide (B78521) (NH4OH) for the second is typical in the synthesis of similar silica (B1680970) aerogels. ucf.edu This sequential catalysis allows for controlled reaction kinetics, first promoting the formation of silanol (B1196071) groups through hydrolysis and then facilitating their condensation to build the three-dimensional gel network. researchgate.net This method has been successfully employed to produce homogeneous and transparent monolithic aerogels. nih.gov

Surfactants are critical in the synthesis of EBPMS aerogels to ensure the formation of a homogeneous pore structure. acs.org During the sol-gel process, the EBPMS condensates are hydrophobic, which can lead to phase separation from the polar solvents used in the reaction. acs.org The addition of a liquid surfactant helps to prevent this phase separation, leading to the formation of cross-linked, nano-sized colloidal particles and a uniform pore structure. acs.orgacs.org The use of non-ionic surfactants, such as Pluronic-type triblock copolymers, has been shown to be effective in creating fibrous skeletons with diameters of 4-10 nm, which contributes to the material's flexibility. researchgate.net By preventing large-scale aggregation, surfactants facilitate the creation of transparent aerogels with a finely tuned porous network. acs.orgresearchgate.net

The temperatures at which gelation and aging occur have a significant impact on the final properties of the resulting aerogels. acs.org Studies on similar siloxane aerogels show that gelation and aging temperature strongly influence the deformation behavior of the material under uniaxial compression. acs.orgresearchgate.net For instance, aerogels prepared at an elevated temperature of 80 °C have demonstrated high elasticity upon unloading. acs.org Increasing the gelation temperature generally accelerates the condensation reaction, which can lead to thinner silica struts and a more refined pore network. mdpi.comnih.gov This modification of the internal structure affects the mechanical stability and resilience of the final aerogel. acs.orgmdpi.com The aging process, which involves strengthening the gel network over time, is also temperature-dependent and crucial for the final microstructural properties of the xerogels. researchgate.net

Optical Properties of EBPMS Aerogels: Transparent Material Development

Aerogels synthesized from this compound can be engineered to be highly transparent, opening up applications in areas such as window insulation and optical devices. The transparency of these ethenylene-bridged polymethylsiloxane (Ethe-BPMS) aerogels is influenced by the synthesis conditions.

A two-step sol-gel process, involving hydrolysis under acidic conditions followed by polycondensation under basic conditions in the presence of a liquid surfactant, leads to a uniform pore structure composed of cross-linked nanosized colloidal particles. nih.gov The concentration of the base catalyst used during this process has a direct impact on the visible-light transmittance of the aerogels. Research has demonstrated that the transmittance can reach as high as 87% at a wavelength of 550 nm for a 10 mm thick sample. nih.gov Another study reported a transmittance of 90% at the same wavelength for EBPMS aerogels.

Surface Characteristics of EBPMS Aerogels: Hydrophobicity and Wettability

The surface of aerogels derived from this compound inherently possesses hydrophobic (water-repellent) properties. This is due to the presence of pendant methyl groups in the precursor molecule, which become part of the final aerogel structure.

This intrinsic hydrophobicity is a significant advantage over traditional silica aerogels, which are typically hydrophilic and require post-synthesis modification to prevent water absorption. Hydrophilic aerogels can absorb water up to 4-5 times their own weight in a short period, whereas hydrophobic aerogels may absorb less than 2% of their weight in water even after a year of direct contact. researchgate.net The hydrophobic nature of EBPMS aerogels makes them more durable and suitable for long-term applications, especially in humid environments. The thermal stability of this hydrophobicity is a key consideration, with studies on similar hydrophobic silica aerogels showing that the organic groups responsible for this property can begin to decompose at temperatures around 200–210°C. researchgate.net

Comparison of EBPMS Aerogels with Other Organosilica and Silsesquioxane Aerogels (e.g., Polymethylsilsesquioxane)

When compared to other organosilica and silsesquioxane aerogels, such as those made from polymethylsilsesquioxane (PMSQ), EBPMS-derived aerogels exhibit superior properties in several key areas.

The rigidity of the ethenylene groups in the EBPMS structure contributes to a higher resilience against compression compared to PMSQ aerogels. nih.gov Furthermore, the inherent hydrophobicity of EBPMS aerogels, due to the methyl groups, eliminates the need for the secondary, post-synthesis hydrophobic treatment that PMSQ aerogels often require.

Interactive Data Table: Comparison of EBPMS and PMSQ Aerogels

| Property | EBPMS Aerogels | Polymethylsilsesquioxane (PMSQ) Aerogels |

| Hydrophobicity | High (due to methyl groups) | Requires post-synthesis treatment |

| Transmittance at 550 nm | ~90% | ~70% |

| Bulk Density (g/cm³) | 0.12 | 0.18 |

| Flexural Strength (MPa) | 5.0 | 3.5 |

Surface Modification and Adhesion Promotion Technologies

Beyond aerogels, this compound and similar bis-silane compounds are pivotal in surface modification and as adhesion promoters, particularly in composite materials.

Development of Silane (B1218182) Coupling Agents based on this compound

This compound belongs to a class of organosilicon compounds known as silane coupling agents. alfa-chemistry.com These agents are crucial for creating durable bonds between dissimilar materials, such as organic polymers and inorganic surfaces. thenanoholdings.com The general mechanism involves the hydrolysis of the ethoxy groups on the silicon atoms to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, forming stable siloxane (Si-O-Si) bonds. thenanoholdings.com

Compounds like 1,2-bis(triethoxysilyl)ethane (B100286), which are structurally similar to EBPMS, are noted for having double the number of alkoxy groups per molecule compared to conventional silane coupling agents. ht-chem.com This allows for a higher crosslinking density on the surface of inorganic materials. The silanols formed from these bis-silanes are also more acidic, leading to the formation of stronger, more hydrolysis-resistant covalent bonds with the hydroxyl groups on metal and inorganic surfaces. ht-chem.com

Enhancement of Adhesion between Organic Polymers and Inorganic Fillers in Composite Materials

The process often involves applying an adhesion promoter composition containing the reactive silane to the surface of a thermoplastic or a composite. justia.com This can be followed by heat curing to solidify the bond. justia.com The use of these coupling agents is a key technology for producing high-performance composites used in a variety of demanding applications.

Surface Functionalization of Inorganic Substrates (Silica, Alumina, Metal Oxides)

This compound is highly effective for the surface functionalization of various inorganic materials, including silica, alumina, and other metal oxides. The mechanism involves the hydrolysis of the ethoxy groups (Si-O-CH₂CH₃) in the presence of water to form reactive silanol groups (Si-OH). These silanol groups can then undergo condensation reactions with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent Si-O-Substrate bonds.

This process fundamentally alters the surface chemistry of the substrate, modifying properties such as wettability, adhesion, and chemical resistance. The bifunctional nature of the molecule, with reactive sites at both ends, allows it to act as a robust coupling agent, effectively bridging the interface between the inorganic material and a polymer matrix. This modification is critical for creating advanced composite materials where compatibility and interfacial strength are paramount. Research has shown its utility in developing corrosion-resistant coatings for metals like steel and aluminum, where it enhances longevity by providing superior adhesion and mechanical properties compared to conventional silanes.

Table 1: Research Findings on Substrate Functionalization

| Substrate | Precursor | Purpose of Functionalization | Outcome |

|---|---|---|---|

| Silica, Alumina, Metal Oxides | This compound | Modify surface properties | Improved wettability and adhesion |

Improvement of Adhesion in Microelectronics

In the field of microelectronics, maintaining strong adhesion between different layers is critical for the reliability and performance of devices. Silane adhesion promoters are increasingly used in microelectronic packaging, for instance, to secure a passivating polymer overlayer to an oxide surface. researchgate.net this compound serves as an effective adhesion promoter due to its ability to form strong covalent bonds with both the inorganic substrate (e.g., silicon oxide) and the organic polymer layers.

Upon application, the precursor's silanol groups, formed via hydrolysis, bond to the oxide layer. The ethylene bridge and methyl groups present a more organophilic surface to the subsequent polymer layer, promoting better interaction and chemical bonding. This creates a durable link that can withstand the stresses of thermal cycling and mechanical strain. Researchers have successfully utilized this compound to enhance the adhesion between layers in multilayer printed circuit boards, which directly contributes to improved device performance and long-term reliability. Studies on similar silanes have demonstrated that the functional end groups are crucial for enhancing adhesion, and the choice of silane can significantly impact the interface fracture energy. researchgate.net

Table 2: Application in Microelectronics Adhesion

| Application Area | Function of Precursor | Key Benefit |

|---|---|---|

| Multilayer Printed Circuit Boards | Adhesion Promoter | Enhanced inter-layer adhesion |

Design of Functional Coatings and Thin Films

Formulation of Hydrophobic Coatings

The molecular architecture of this compound, which combines hydrolyzable groups with non-polar methyl and ethylene components, makes it an excellent precursor for hydrophobic coatings. When applied to a surface and cured, the precursor undergoes hydrolysis and polycondensation to form a cross-linked polysiloxane network. This network structure effectively repels water.

The hydrophobicity arises from the low surface energy presented by the methyl groups that orient themselves at the coating-air interface. A key advantage of this precursor is its ability to create inherently hydrophobic materials. For example, ethylene-bridged polymethylsiloxane aerogels synthesized from this compound have demonstrated significant hydrophobic properties without requiring the secondary surface treatments that are often necessary for other aerogels. Silane-based coatings are known to be highly hydrophobic while remaining permeable to water vapor, which allows the underlying substrate to "breathe" and reduces the risk of deterioration at the coating interface from trapped moisture. researchgate.net

Creation of Robust Silicate (B1173343) Network-Based Films

The bifunctional nature of this compound is instrumental in forming robust and flexible silicate network-based films. Unlike precursors with a single reactive site, this molecule can form two anchor points, leading to a highly cross-linked and structurally stable film. The ethylene bridge connecting the silicon atoms provides a degree of conformational flexibility to the resulting polymer network.

This combination of an ethylene bridge for flexibility and methyl groups for hydrophobicity results in films that are both durable and resilient. This makes it particularly effective for applications that demand flexible yet robust silicate networks. These properties are leveraged in the production of transparent aerogels and xerogels that exhibit enhanced mechanical properties. Furthermore, its use in corrosion-resistant coatings highlights its ability to form films with superior mechanical characteristics compared to those made from conventional silanes.

Solutions for Strengthening and Surface Modification of Glass Substrates

While traditional chemical strengthening of glass involves ion exchange to create a compressive stress layer, silane coatings derived from precursors like this compound offer an alternative route for surface modification and protection. abrisatechnologies.comresearchgate.net Applying a thin film of this organosilane to a glass surface can significantly alter its properties. The process, known as silanization, changes the surface energy and chemical reactivity of the glass. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Silica |

| Alumina |

| Silicon Oxide |

| Aminopropyltriethoxysilane |

| Vinyltriethoxysilane |

Spectroscopic and Advanced Characterization Techniques for Materials Derived from 1,2 Bis Methyldiethoxysilyl Ethane

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of silicon atoms within the polysilsesquioxane network. In particular, 29Si NMR provides detailed information about the extent of condensation and the different silicate (B1173343) species present in the material.

The chemical shifts in 29Si NMR spectra are indicative of the number of siloxane (Si-O-Si) bonds attached to a silicon atom, commonly denoted as Qn species for silica (B1680970) or Tn species for organosilanes. For materials derived from 1,2-bis(methyldiethoxysilyl)ethane, the focus is on Tn structures, where 'T' signifies a silicon atom bonded to a carbon atom (from the ethane (B1197151) bridge) and 'n' represents the number of bridging oxygen atoms.

| Species | Description | Typical 29Si Chemical Shift Range (ppm) |

| T1 | Silicon atom with one Si-O-Si bond and two unreacted -OH or -OR groups. | -45 to -55 |

| T2 | Silicon atom with two Si-O-Si bonds and one unreacted -OH or -OR group. | -55 to -65 |

| T3 | Fully condensed silicon atom with three Si-O-Si bonds. | -65 to -75 |

Data compiled from typical ranges for organotrialkoxysilanes.

Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in the materials derived from this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Key vibrational bands observed in the FTIR spectra of these materials include:

| Wavenumber (cm-1) | Assignment | Significance |

| ~2930 | C-H stretching | Confirms the presence of the ethane bridge. |

| ~1270 | Si-CH2 stretching | Indicates the integrity of the silicon-carbon bond from the precursor. |

| 1000-1150 | Si-O-Si asymmetric stretching | Characteristic of the siloxane network formation. The broadness and position of this band can indicate the degree of condensation and network structure. |

| ~910 | Si-OH stretching | Presence of residual silanol (B1196071) groups, indicating incomplete condensation. |

| ~800 | Si-O-Si symmetric stretching | Further confirms the siloxane network. |

A progressive shift in the Si-O-Si stretching vibrations to higher wavenumbers can indicate an increase in the degree of cross-linking and a more ordered network structure as the material cures or ages. nih.gov

Microstructural Analysis using Electron Microscopy (e.g., Field Emission Scanning Electron Microscopy)

Field Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution images of the material's surface morphology and microstructure. mines.eduiaea.orggrafiati.com This technique is crucial for visualizing the porous network structure of aerogels and xerogels derived from this compound.

FE-SEM images can reveal:

Particle and Pore Size: The size and distribution of the primary particles that form the three-dimensional network and the resulting pores.

Network Homogeneity: The uniformity of the gel network, which influences the material's mechanical and optical properties.

Surface Features: The texture and roughness of the material's surface.

For aerogels, FE-SEM analysis often shows a highly porous, interconnected "pearl-necklace" structure, which is characteristic of these low-density materials. The high resolution of FE-SEM, often down to the nanometer scale, is essential for understanding the relationship between the synthesis conditions and the resulting microstructure. mines.eduiaea.org

Porosity and Surface Area Determination: Nitrogen Adsorption-Desorption Isotherms

Nitrogen adsorption-desorption analysis is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials derived from this compound. The measurements are typically performed at 77 K.

The shape of the nitrogen adsorption-desorption isotherm provides qualitative information about the pore structure. According to the IUPAC classification, materials derived from this compound often exhibit Type IV isotherms, which are characteristic of mesoporous materials (pore diameters between 2 and 50 nm). The presence of a hysteresis loop between the adsorption and desorption branches gives insight into the pore shape. chemrxiv.org

Quantitative data obtained from the isotherms include:

BET (Brunauer-Emmett-Teller) Surface Area: A measure of the total surface area of the material.

BJH (Barrett-Joyner-Halenda) Pore Size Distribution: Provides the distribution of pore volumes as a function of pore size.

Total Pore Volume: The total volume of the pores within the material.

| Property | Typical Range for Derived Aerogels |

| BET Surface Area (m2/g) | 400 - 1000 |

| Total Pore Volume (cm3/g) | 1.5 - 4.0 |

| Average Pore Diameter (nm) | 10 - 30 |

Data compiled from typical values for similar organo-silica aerogels. researchgate.netresearchgate.net

Thermal Behavior Assessment: Thermogravimetric Analysis (TGA) of Derived Materials

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of materials derived from this compound. In a TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).

The resulting TGA curve provides information on:

Decomposition Temperatures: The onset temperature of decomposition and the temperatures of maximum mass loss rates.

Thermal Stability: The temperature range over which the material is stable.

Char Yield: The percentage of material remaining at the end of the analysis, which can indicate the formation of a ceramic-like silica or silicon oxycarbide residue.

A typical TGA thermogram for a hybrid aerogel derived from this compound in an inert atmosphere would show an initial small weight loss due to the desorption of adsorbed water and solvents, followed by a major weight loss step corresponding to the decomposition of the organic ethane bridges. The high char yield at elevated temperatures is indicative of the formation of a stable inorganic backbone.

Mechanical Property Evaluation: Compression and Three-Point Bending Tests of Aerogels

The mechanical properties of aerogels derived from this compound are critical for their practical applications. Compression and three-point bending tests are commonly employed to characterize their mechanical strength and flexibility.

Compression tests are used to determine:

Young's Modulus: A measure of the material's stiffness.

Compressive Strength: The maximum stress the material can withstand before failure under compression.

Strain at Failure: The amount of deformation the material can endure before breaking.

Three-point bending tests are used to assess the material's flexural strength and modulus. The incorporation of the flexible ethane bridge in the siloxane network is expected to impart improved ductility and toughness compared to purely inorganic silica aerogels.

| Mechanical Property | Typical Range for Ethane-Bridged Aerogels |

| Young's Modulus (MPa) | 0.1 - 10 |

| Compressive Strength (at 10% strain) (MPa) | 0.05 - 0.5 |

Data compiled from typical values for similar flexible organo-silica aerogels. researchgate.net

The mechanical properties of these aerogels are highly dependent on their density, with strength and modulus generally increasing with increasing density. researchgate.net

Optical Characterization: Visible-Light Transmittance Measurements

For applications such as transparent insulation, the optical properties of aerogels derived from this compound are of paramount importance. Visible-light transmittance is measured using a UV-Vis spectrophotometer.

The transmittance of these materials is influenced by:

Scattering: Rayleigh scattering from the nanoscale pores and particles is the primary cause of light attenuation. To achieve high transparency, the pore and particle sizes must be significantly smaller than the wavelength of visible light.

Absorption: The intrinsic absorption of the material itself, which is generally low in the visible region for these silica-based materials.

Aerogels with a highly uniform network of small pores can exhibit excellent optical clarity. Transmittance values are often reported at a specific wavelength, such as 550 nm, which is in the middle of the visible spectrum. High-quality aerogels derived from this compound can achieve visible-light transmittance values exceeding 90%. researchgate.net

Theoretical and Computational Chemistry Approaches in 1,2 Bis Methyldiethoxysilyl Ethane Research

Molecular Dynamics Simulations of Hydrolysis and Condensation Processes

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, making them ideal for investigating the initial stages of the sol-gel process: hydrolysis and condensation. In the context of 1,2-bis(methyldiethoxysilyl)ethane, MD simulations can track the trajectories of individual atoms and molecules, providing a detailed picture of reaction dynamics, solvent effects, and interfacial phenomena.

Reactive force fields (ReaxFF) are a particular class of force fields used in MD that can model the formation and breaking of chemical bonds. acs.org This allows for the explicit simulation of the hydrolysis of ethoxy groups on the silicon atoms to form reactive silanol (B1196071) (Si-OH) groups, and their subsequent condensation to form siloxane (Si-O-Si) bridges. acs.org Researchers can use MD to explore two primary pathways for the grafting of silanes onto a substrate or for oligomerization in solution: (1) a direct condensation of the alkoxysilane with surface silanols, and (2) a two-step mechanism involving the hydrolysis of the precursor in solution followed by condensation. acs.org

Simulations can elucidate the kinetics of these reactions, showing, for example, that the reaction rates for hydroxysilanes are often much faster than for their alkoxysilane counterparts. acs.org Furthermore, MD studies can reveal how the forming oligomers and polymers interact with solvent molecules and each other, influencing aggregation and the early-stage morphology of the network. mdpi.com By simulating the system at various temperatures and concentrations, a comprehensive understanding of the initial reaction conditions' impact on the final material can be achieved. mdpi.comnih.gov

Table 1: Typical Parameters and Outputs of an MD Simulation for Silane (B1218182) Hydrolysis

| Parameter | Description | Example Value/Output |

|---|---|---|

| Force Field | Describes the potential energy of the system. ReaxFF is used for reactive systems. | ReaxFF, CVFF mdpi.com |

| System Composition | Molecules included in the simulation box. | This compound, water, ethanol (B145695) (solvent) |

| Ensemble | Statistical ensemble defining thermodynamic variables. | NVT (constant Number of particles, Volume, Temperature) mdpi.comnih.gov |

| Temperature | The temperature at which the simulation is run. | 298 K (Room Temperature) mdpi.comnih.gov |

| Simulation Time | Duration of the simulation. | Nanoseconds (ns) mdpi.com |

| Key Outputs | Data extracted from the simulation. | Reaction rates, diffusion coefficients, radial distribution functions, interaction energies. mdpi.comresearchgate.net |

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, DFT provides fundamental insights into the elementary steps of hydrolysis and condensation.

DFT studies can map out the potential energy surface for the hydrolysis reaction, which typically proceeds via a nucleophilic substitution (Sɴ2) mechanism at the silicon center. researchgate.net Calculations can determine the activation energy barriers for the stepwise hydrolysis of the four ethoxy groups, revealing the energetic feasibility of each step. These studies often show that hydrolysis is energetically more favorable in acidic or basic conditions compared to neutral pH, and can quantify the catalytic effect of H+ or OH- ions. researchgate.netresearchgate.net

Similarly, DFT is used to study the subsequent condensation reactions between silanol groups to form siloxane bonds. The calculations can compare the energy barriers for water-producing condensation (silanol + silanol) versus alcohol-producing condensation (silanol + ethoxy group). This helps to predict which reaction pathways will dominate under specific conditions. By identifying the geometry and energy of transient species like pentacoordinate silicon intermediates and transition states, DFT provides a detailed, atomistic understanding of the reaction chemistry that governs the sol-gel process. researchgate.net This knowledge is crucial for controlling the reaction kinetics and the structure of the resulting polymer. researchgate.net

Table 2: Representative DFT-Calculated Activation Energies for Model Silane Reactions

| Reaction Step | Catalyst | Activation Energy (kcal/mol) | Finding |

|---|---|---|---|

| Hydrolysis | Acid (H₃O⁺) | Low | Hydrolysis is energetically favorable in acidic solutions. researchgate.net |

| Hydrolysis | Neutral (H₂O) | High | The neutral hydrolysis pathway is generally not favored. researchgate.net |

| Condensation | Base (OH⁻) | Moderate | Condensation rates are fast in alkaline solutions, leading to denser structures. researchgate.net |

| Cyclization | N/A | High | The formation of small cyclic species is often energetically unfavorable compared to oligomerization. researchgate.net |

Note: Values are illustrative and based on general findings for silicon alkoxides like TEOS, as specific data for this compound is limited. researchgate.net

Computational Modeling of Siloxane Network Formation and Architecture

Building upon the fundamental reactions of hydrolysis and condensation, computational modeling aims to simulate how individual monomer units of this compound assemble into a macroscopic, cross-linked siloxane network. This is a multi-scale challenge, bridging the gap from molecular reactions to the final material architecture.

One common approach is to use algorithms like Diffusion-Limited Cluster Aggregation (DLCA). nih.gov These models simulate the random motion and sticking of small silica (B1680970) particles or oligomers to form larger, fractal-like clusters. By adjusting parameters such as particle concentration and reactivity, these simulations can generate network structures that mimic the highly porous, low-density frameworks of aerogels and xerogels derived from bridged silanes. nih.gov

Kinetic Monte Carlo (KMC) methods offer another avenue, where the probabilities of individual hydrolysis and condensation events are used to stochastically model the growth of the polymer network over time. This approach can effectively predict properties like the gel point, molecular weight distribution, and the degree of cross-linking.

Prediction of Structure-Property Relationships in Materials Derived from this compound

A primary goal of computational chemistry in this field is to predict the macroscopic properties of the final material based on its microscopic structure. This is crucial for designing materials derived from this compound with specific performance characteristics, such as mechanical strength, thermal conductivity, or porosity.

Once a realistic model of the siloxane network architecture is generated (e.g., via DLCA or other methods), its physical properties can be tested in silico. For mechanical properties, Finite Element Method (FEM) or Finite Volume Method (FVM) simulations are often employed. nih.govmdpi.comresearchgate.net In these simulations, the modeled network is subjected to virtual mechanical tests, such as uniaxial compression or tension. researchgate.net By calculating the stress-strain response, key properties like the Young's modulus (stiffness) and yield stress (strength) can be determined. mdpi.comnih.gov

These simulations have shown that the mechanical properties of the resulting materials are strongly correlated with their relative density, often following a power-law relationship. nih.govmdpi.com Computational models allow researchers to systematically study how factors like the initial precursor concentration, catalyst type, and the length of the bridging group affect the network's density, pore size distribution, and connectivity. researchgate.netdeswater.com This, in turn, allows for the prediction of how these synthesis variables will impact the final mechanical performance, providing a powerful tool for materials design and optimization. mdpi.com

Table 3: Example of a Predicted Structure-Property Relationship

| Relative Density (ρ*/ρs) | Predicted Porosity (%) | Predicted Young's Modulus (MPa) |

|---|---|---|

| 0.05 | 95 | Low |

| 0.10 | 90 | Medium |

| 0.20 | 80 | High |

Note: This table illustrates the general trend that as the relative density of the simulated aerogel-like material increases, the porosity decreases and the mechanical stiffness (Young's Modulus) increases, a key relationship established by computational models. nih.govmdpi.com

Comparative Studies with Analogous Organosilicon Precursors and Materials

Structural and Reactivity Comparisons with 1,2-Bis(methyldimethoxysilyl)ethane

A direct comparison between 1,2-bis(methyldiethoxysilyl)ethane and its methoxy (B1213986) analogue, 1,2-bis(methyldimethoxysilyl)ethane, reveals key differences in reactivity stemming from the nature of the alkoxy groups. The primary distinction lies in the rate of hydrolysis, a critical first step in the sol-gel process. Methoxy groups (-OCH₃) are generally more reactive and hydrolyze faster than ethoxy groups (-OCH₂CH₃) due to the lower steric hindrance and the higher polarity of the Si-O-C bond in the methoxy derivative. This difference in hydrolysis rate can significantly impact the subsequent condensation and gelation kinetics.

The faster hydrolysis of 1,2-bis(methyldimethoxysilyl)ethane can lead to more rapid gelation times compared to this compound under identical conditions. However, the use of the ethoxy-substituted precursor can offer better control over the reaction, allowing for a more gradual formation of the siloxane network. This can be advantageous in applications where a longer pot life or more controlled morphology is desired.

From a structural standpoint, the final polysilsesquioxane networks derived from both precursors are similar, featuring an ethylene (B1197577) bridge. However, the different hydrolysis and condensation pathways can lead to subtle variations in the microstructure, such as pore size distribution and surface area, of the resulting materials.

Contrasting with Other Bridged Silsesquioxane Precursors (e.g., 1,2-Bis(triethoxysilyl)ethane)

When compared to other bridged silsesquioxane precursors like 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), this compound exhibits distinct characteristics due to the presence of a non-hydrolyzable methyl group on each silicon atom. BTESE is a trifunctional precursor, meaning each silicon atom has three hydrolyzable ethoxy groups, leading to a higher degree of cross-linking in the final material. In contrast, this compound is a difunctional precursor.

This difference in functionality has profound implications for the properties of the resulting organosilica materials. Materials derived from BTESE tend to be more rigid and possess higher cross-linking density. rsc.org This can result in materials with greater mechanical strength but potentially lower flexibility. The network formed from this compound, with its lower cross-linking density, can exhibit increased flexibility.

The presence of the methyl groups in this compound also imparts a greater degree of hydrophobicity to the final material compared to those derived from BTESE. This can be advantageous for applications requiring water-repellent surfaces or improved resistance to moisture.

Comparative Analysis with Trifunctional Alkoxysilanes (e.g., Methyltrimethoxysilane)

A comparison with a trifunctional, non-bridged alkoxysilane such as methyltrimethoxysilane (B3422404) (MTMS) highlights the significance of the ethylene bridge in this compound. While both precursors contain methyl groups, the bridged structure of this compound enforces a specific distance between the silicon atoms, leading to the formation of a more ordered and well-defined network structure.

In contrast, the polymerization of MTMS results in a more random, three-dimensional polysilsesquioxane network. Materials derived from this compound often exhibit enhanced mechanical properties and thermal stability due to the reinforcing effect of the ethylene bridge. Studies comparing bridged silanes like BTESE with their non-bridged counterparts (e.g., methyltriethoxysilane) have shown that the bridged precursors can gel and form solid materials more readily. gelest.com This is attributed to the pre-disposed proximity of the silicon centers in the bridged monomer, facilitating intramolecular and intermolecular condensation reactions.

Influence of Organic Bridging Group Structure (e.g., Ethylene vs. Ethenylene) on Material Properties

The structure of the organic bridging group plays a crucial role in determining the final properties of the polysilsesquioxane material. Comparing an ethylene bridge (-CH₂-CH₂-) with an ethenylene bridge (-CH=CH-) reveals significant differences in rigidity and electronic character. The ethenylene bridge, with its double bond, is more rigid and planar than the flexible, saturated ethylene bridge.

This increased rigidity of the ethenylene bridge can lead to materials with a more ordered, albeit potentially more brittle, structure. The π-system of the ethenylene bridge can also introduce unique electronic properties and potential for further functionalization. In contrast, the flexibility of the ethylene bridge in materials derived from this compound can impart greater toughness and resilience.

Research has shown that ethylene-bridged polysilsesquioxanes can have lower density and thermal diffusivity compared to materials with other types of bridges or non-bridged structures. researchgate.netmdpi.com For instance, an ethylene-bridged polysilsesquioxane film was found to have a lower density (1.13 g/cm³) and thermal diffusivity (1.15 × 10⁻⁷ m²/s) than a polymethylsilsesquioxane film (1.34 g/cm³ and 1.36 × 10⁻⁷ m²/s, respectively), indicating enhanced thermal insulation properties for the ethylene-bridged material. researchgate.net The choice between an ethylene and an ethenylene bridge allows for the tuning of mechanical and thermal properties to suit specific applications.

Variations in Hydrothermal Stability and Chemical Durability Across Different Precursors

The hydrothermal stability and chemical durability of organosilica materials are critically dependent on the choice of precursor. The presence of the Si-C bond in bridged silsesquioxanes generally imparts greater stability compared to materials with only Si-O-Si linkages, particularly under harsh conditions.

Ethylene-bridged polysilsesquioxanes are known for their remarkable hydrothermal stability. nih.gov The ethylene bridge itself is thermally stable, with decomposition of the Si-C-C-Si structure occurring at temperatures above 300°C. nih.gov This makes materials derived from precursors like this compound and BTESE suitable for applications requiring high-temperature stability.

Future Research Directions and Emerging Applications of 1,2 Bis Methyldiethoxysilyl Ethane Derived Materials

Development of Novel Catalytic Systems for Sol-Gel Processes

The sol-gel process, a cornerstone for synthesizing silica-based materials, traditionally relies on acid or base catalysis to control the hydrolysis and condensation of alkoxysilane precursors. For 1,2-Bis(methyldiethoxysilyl)ethane, the rate of these reactions is pH-dependent; acidic conditions tend to accelerate siloxane bond formation, whereas basic conditions promote nucleophilic attack. Future research is geared towards developing more sophisticated catalytic systems to gain finer control over the final material properties.

One promising avenue is the exploration of biocatalysis, using enzymes like lipases to catalyze the sol-gel transition under milder conditions. This approach, which has been successfully demonstrated with other organosilanes, could lead to the formation of hybrid materials with entrapped, active biological molecules. The development of tailored enzyme-based catalysts could enable the synthesis of materials with precisely controlled pore structures and functionalities, opening doors for applications in biosensors and biocompatible coatings.

Furthermore, research into mixed-catalyst systems, potentially combining metal-organic catalysts with traditional acid/base promoters, could unlock novel reaction pathways. gelest.comresearchgate.net This could lead to the formation of polymethylsiloxane networks with unprecedented structural complexity and properties. The goal is to move beyond simple pH control to a more nuanced catalytic landscape that allows for the rational design of materials from the molecular level up.

Integration into Multi-functional Hybrid Materials with Tailored Properties

A significant area of future research lies in the integration of this compound into multi-functional hybrid organic-inorganic materials. The ethylene (B1197577) bridge provides inherent flexibility, while the methyl groups impart hydrophobicity. By co-polymerizing this precursor with other organosilanes or organic polymers, materials with a wide range of tailored properties can be achieved.

For instance, co-condensation with flexible polymers like polyethylene (B3416737) glycol could enhance the mechanical resilience of the resulting silica (B1680970) network without sacrificing porosity. This could lead to the development of robust, flexible aerogels for advanced insulation or lightweight structural components. The ability to precisely tune the ratio of this compound to other precursors will allow for the fine-tuning of properties such as surface energy, refractive index, and thermal stability.

Research into these hybrid systems will likely focus on creating materials for specific high-performance applications. This includes the development of advanced coatings with enhanced durability and adhesion, and the creation of composite materials where the this compound-derived matrix provides a stable, protective environment for functional fillers. gelest.com

Exploration in Smart Materials and Responsive Systems

The adaptability of the siloxane network derived from this compound makes it a prime candidate for the development of smart materials and responsive systems. These are materials that can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals.

Future research will likely explore the incorporation of stimuli-responsive moieties into the polymer backbone. This could be achieved by co-polymerizing this compound with functionalized silanes that contain photo-switchable or pH-sensitive groups. The resulting materials could find applications in a variety of fields, from controlled-release drug delivery systems to self-healing coatings and chemical sensors.

Potential in Advanced Separation Technologies and Environmental Remediation

The inherent hydrophobicity and tunable porosity of materials derived from this compound make them highly promising for applications in advanced separation technologies and environmental remediation.

In the realm of membrane technology, research is anticipated to focus on fabricating thin films for gas and liquid separations. The closely related compound, 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE), has already shown promise in creating membranes for reverse osmosis. nih.gov Membranes derived from this compound could offer enhanced stability and selectivity for the separation of organic solvents or the removal of contaminants from water.

For environmental remediation, the hydrophobic nature of the polymethylsiloxane network makes it an ideal candidate for the adsorption of organic pollutants from wastewater. Future work will likely involve the synthesis of high-surface-area materials, such as aerogels or porous powders, and evaluating their efficacy in removing a range of contaminants. The potential for these materials to be regenerated and reused will be a key factor in their practical application.

Design of Sustainable Synthesis and Processing Methodologies

As with all materials, the long-term viability of this compound-derived materials will depend on the development of sustainable synthesis and processing methods. A key area of future research will be the move towards greener chemistry in the production of both the precursor itself and the final materials.

This includes exploring the use of bio-based solvents and catalysts in the sol-gel process, as well as developing energy-efficient curing and drying techniques. For instance, the use of supercritical fluid extraction instead of traditional solvent evaporation for the production of aerogels can significantly reduce the environmental impact.

Furthermore, research into the lifecycle of these materials, including their recyclability and biodegradability, will be crucial. The development of "circular economy" models for these advanced materials, where they can be broken down and their constituent parts reused, will be a significant long-term goal. This will involve designing materials with built-in degradation pathways that can be triggered under specific conditions.

Q & A

Q. What are the recommended methods for synthesizing 1,2-Bis(methyldiethoxysilyl)ethane, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves silane coupling reactions under inert atmospheres to prevent premature hydrolysis. Optimization includes controlling stoichiometric ratios of precursors (e.g., ethane-1,2-diol derivatives and methyldiethoxysilane), using catalysts like triethylamine, and maintaining reaction temperatures between 60–80°C. Purification via vacuum distillation or column chromatography is critical to isolate the product from by-products such as cyclic oligomers .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and how should data interpretation account for potential impurities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming the ethoxysilyl and methyl group connectivity. For example, ²⁹Si NMR can distinguish between hydrolyzed and intact silane groups. Fourier-Transform Infrared (FTIR) spectroscopy identifies Si-O-C and Si-CH₃ stretching vibrations (~1000–1100 cm⁻¹ and ~1250 cm⁻¹, respectively). Impurities from residual solvents (e.g., ethanol) should be identified via comparative analysis with reference spectra .

Q. What safety protocols should be followed when handling this compound in laboratory settings, particularly regarding moisture sensitivity and toxicity?

- Methodological Answer : Due to moisture sensitivity, handle the compound under anhydrous conditions (e.g., glovebox or nitrogen atmosphere). Use chemically resistant gloves (e.g., nitrile) and eye protection to avoid skin/eye contact. Store in sealed containers with desiccants. Waste must be neutralized with aqueous bases (e.g., NaOH) before disposal to prevent uncontrolled hydrolysis, which releases ethanol and silanols .

Advanced Research Questions

Q. How does the hydrolysis rate of this compound vary under different pH conditions, and what implications does this have for its application in sol-gel processes?

- Methodological Answer : Hydrolysis kinetics are pH-dependent: acidic conditions (pH 2–4) accelerate siloxane bond formation via protonation of ethoxy groups, while basic conditions (pH 8–10) favor nucleophilic attack by hydroxide ions. Monitor hydrolysis progress using dynamic light scattering (DLS) or ²⁹Si NMR to track condensation intermediates (e.g., Q³/Q⁴ species). Adjusting pH allows control over gelation time and pore structure in sol-gel-derived materials .

Q. What strategies can be employed to resolve contradictions in reported thermal stability data for this compound-based materials?

- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition temperatures) often arise from differences in crosslinking density or residual solvent content. Use Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) under uniform heating rates (e.g., 10°C/min in N₂). Pre-treat samples with Soxhlet extraction to remove unreacted monomers. Compare data with structurally analogous systems (e.g., BTESE-based materials) to identify trends .

Q. How can the incorporation of this compound into hybrid organic-inorganic polymers be optimized to enhance mechanical properties without compromising porosity?

- Methodological Answer : Balance crosslinking density by co-polymerizing with flexible monomers (e.g., polyethylene glycol) or using templating agents (e.g., Pluronic surfactants). Characterize porosity via nitrogen adsorption-desorption isotherms (BET/BJH analysis). Mechanical properties (e.g., Young’s modulus) can be improved by post-synthesis treatments, such as thermal annealing or UV curing, to reinforce the siloxane network while retaining mesoporous structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.